Ruthenium(III) nitrosyl nitrate solution

Description

Significance of Ruthenium Nitrosyl Complexes in Chemical Science

Ruthenium nitrosyl complexes, a class of compounds to which Ruthenium(III) nitrosyl nitrate (B79036) belongs, are of substantial interest in coordination chemistry. The ruthenium nitrosyl moiety, often denoted as {RuNO}, is a key feature that drives much of their scientific exploration. acs.org These complexes are substitutionally inert at room temperature, a stability that makes them reliable components in various chemical systems. nih.gov

A significant area of interest is their photochemical behavior. nih.gov Many ruthenium nitrosyl complexes are photoactive, meaning they can release nitric oxide (NO) when exposed to light. nih.govrsc.org This property is crucial for developing potential therapeutic agents, particularly in photodynamic therapy, where the controlled release of signaling molecules like NO is desired. nih.gov Furthermore, the Ru-NO bond can undergo light-induced linkage isomerization, where the nitric oxide ligand switches its binding mode to the ruthenium center (from Ru-NO to Ru-ON, for example). rsc.orgmdpi.com This photoswitching capability makes these complexes promising candidates for applications in data storage and the development of photochromic materials. rsc.orgmdpi.com

The diverse reactivity of these complexes also extends to catalysis and materials science, where their unique electronic and structural properties are harnessed for a wide range of applications. chemimpex.com

Overview of Research Directions for Ruthenium(III) Nitrosyl Nitrate Solution

Research involving this compound is active and spans several key areas of chemical science, primarily leveraging its role as a catalyst and a precursor for advanced materials. chemimpex.com

In the field of catalysis , the solution is widely employed. It serves as a versatile catalyst for numerous organic synthesis reactions, including hydrogenation, carbonylation, and hydroformylation, enhancing both reaction rates and selectivity. chemimpex.comfishersci.com It is also a critical precursor for manufacturing heterogeneous catalysts, such as the ammonia (B1221849) synthesis catalyst, which is vital in the chemical industry. riyngroup.com

In materials science , this compound is a key starting material for synthesizing ruthenium-based nanomaterials. chemimpex.com Researchers have developed methods to use it as a precursor to create ruthenium nanoparticles with precisely controlled and tunable sizes (e.g., 2-4 nm). rsc.orgrsc.org The formation of a stable ruthenium nitrite (B80452) complex from the nitrosyl nitrate precursor helps avoid unwanted metal oxide precipitation during synthesis. rsc.org These nanomaterials are explored for their unique electronic properties and potential applications in electronics and photonics. chemimpex.com The solution is also used in the production of thick-film resistors. fishersci.com

Additionally, the compound finds application in analytical and environmental chemistry . It is utilized in various spectroscopic techniques for the detection and quantification of other chemical species and in studies aimed at mitigating pollution through the degradation of harmful substances. chemimpex.com

| Research Area | Specific Application of this compound |

| Catalysis | Catalyst for hydrogenation, carbonylation, hydroformylation, and C-X coupling reactions. chemimpex.comfishersci.com |

| Precursor for ammonia synthesis catalysts. riyngroup.com | |

| Materials Science | Precursor for synthesizing ruthenium nanoparticles with variable sizes. krackeler.com |

| Development of advanced materials like thick-film resistors. fishersci.com | |

| Electrochemistry | Fabrication of bifunctional electrodes for Li-air batteries. krackeler.com |

| Preparation of electrocatalysts for water splitting. krackeler.com | |

| Environmental Chemistry | Studies on the degradation of pollutants. chemimpex.com |

| Analytical Chemistry | Use in spectroscopic techniques. chemimpex.com |

Properties

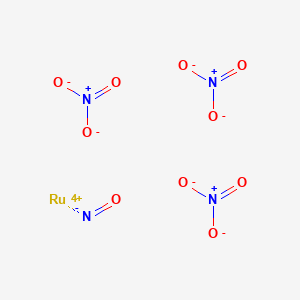

IUPAC Name |

nitroxyl anion;ruthenium(4+);trinitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAILMLOAHTPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N4O10Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Precursor Chemistry

Preparation Techniques for Ruthenium(III) Nitrosyl Nitrate (B79036) Solutions

The synthesis of Ruthenium(III) nitrosyl nitrate solutions can be achieved through several methods, typically starting from common ruthenium sources and involving a nitrosylation step.

A prevalent method for synthesizing Ruthenium(III) nitrosyl nitrate involves starting with ruthenium trichloride (B1173362) (RuCl₃·nH₂O). One patented process describes dissolving commercial RuCl₃·nH₂O in dilute nitric acid. google.com A nitrous acid (HNO₂) solution is then gradually added under reflux conditions, causing the solution's color to change to rose red, indicating the formation of the intermediate, nitrosyl ruthenium chloride (Ru(NO)Cl₃). google.com To obtain the final nitrate solution, the chloride ions (Cl⁻) are removed by precipitation with a silver nitrate (AgNO₃) solution, followed by filtration. google.comgoogle.com

Alternative methods have been developed to bypass the use of nitric acid or to utilize different ruthenium feedstocks. One such method involves the reaction of ruthenium trichloride with sodium nitrite (B80452) to form the ruthenium nitrosyl chloride intermediate, which is then reacted with silver nitrate to yield the desired ruthenium nitrosyl nitrate solution. google.com Other approaches start from ruthenium metal powder or even ruthenium-containing waste catalysts. patsnap.comepo.org These methods often involve oxidizing the ruthenium to ruthenium tetroxide (RuO₄), which is then absorbed into a nitric acid solution. epo.orgosti.gov Subsequently, a nitrosylating agent like sodium nitrite is added to form the final product. epo.org A two-step synthesis has also been reported, which involves oxidative distillation of ruthenium raw material followed by nitrosylation using a mixture of nitric oxide and nitrogen dioxide gas. google.com

Control over the synthesis process is crucial for achieving a stable solution of the desired ruthenium species. The use of a nitric acid medium is common, as it helps to maintain the stability of the ruthenium complex. rsc.org However, high acidity can be problematic for transportation and for the preparation of certain supported catalysts. google.compatsnap.com

A key consideration is the management of pH and the removal of interfering ions. When starting from ruthenium trichloride, the complete removal of chloride ions is essential, as residual halogens can act as catalyst poisons. google.com This is typically accomplished by the precipitation of silver chloride (AgCl). google.com The speciation, or the specific form of the ruthenium complex in solution, is highly dependent on pH. researchgate.net For instance, Ru(III) salt solutions are often stored under acidic conditions to prevent hydrolysis and the formation of ruthenium hydroxides. rsc.orgresearchgate.net The stable bond between ruthenium and the nitrosyl (NO) group is a defining feature of the complex, often behaving like a single entity and influencing its reactivity. rsc.org

Ruthenium(III) Nitrosyl Nitrate as a Precursor in Material Synthesis Research

The unique chemical properties of Ruthenium(III) nitrosyl nitrate make it an ideal precursor for synthesizing various functional materials, especially nanoparticles and catalysts. Its halogen-free nature is a significant advantage over the more common ruthenium trichloride. google.comgoogle.com

Recent research has demonstrated a novel approach for synthesizing ruthenium (Ru) nanoparticles (NPs) by reducing Ruthenium(III) nitrosyl nitrate with sodium borohydride (B1222165) (NaBH₄) in continuous flow reactors. rsc.orgrsc.org This method allows for the production of small, electrostatically stable Ru NPs with narrow size distributions, typically between 2 and 4 nanometers, without the need for conventional capping ligands that can block catalytic sites. researchgate.netrsc.org

A key finding is that the average nanoparticle size can be tuned by manipulating the fluid dynamics within the reactor system. rsc.orgrsc.org By adjusting parameters such as flow rate and reactor geometry, researchers can control the reaction and nucleation kinetics. rsc.org

Table 1: Flow Synthesis Conditions for Ruthenium Nanoparticle Size Control Conditions: 1.25 mM Ru(NO)(NO₃)₃ and 3.13 mM NaBH₄, pH upon mixing: 9.5

| Experiment | Total Flowrate (mL h⁻¹) | Residence Time (s) | Reynolds Number | Dean Number | Average Size (nm) rsc.org |

|---|---|---|---|---|---|

| 1 | 230 | 0.8 | 1500 | 140 | 2.1 ± 0.1 |

| 2 | 115 | 1.6 | 750 | 70 | 2.9 ± 0.5 |

This table is interactive. You can sort and filter the data to explore the relationship between synthesis parameters and nanoparticle size.

A significant advantage of using Ruthenium(III) nitrosyl nitrate as a precursor is its behavior under the basic conditions required for reduction. Unlike conventional metal precursors such as chlorides or other nitrates, which readily hydrolyze to form unwanted metal oxides or precipitates, Ruthenium(III) nitrosyl nitrate follows a different pathway. rsc.orgrsc.org

In the presence of a base like sodium hydroxide (B78521) (NaOH), a stable ruthenium nitrite complex is formed from the ruthenium nitrosyl nitrate precursor. rsc.orgrsc.org This mechanism involves the hydrolysis of the stable nitrosyl (NO) group into a nitrite (NO₂⁻) group, which remains coordinated to the ruthenium center. rsc.orgrsc.org This intermediate complex is resistant to complete hydrolysis and precipitation, ensuring a higher conversion of the precursor to nanoparticles. rsc.org This unique speciation at higher pH is critical for the successful synthesis of well-defined nanoparticles. rsc.org

Ruthenium is a platinum-group metal with significant applications in catalysis, including ammonia (B1221849) synthesis. google.comrsc.org The use of Ruthenium(III) nitrosyl nitrate as a precursor is particularly advantageous for creating highly active catalysts. google.com Because the synthesis of nanoparticles from this precursor can be performed without capping ligands, the resulting particles possess more accessible active sites, which is beneficial for their catalytic performance. rsc.org

Patented methods describe the preparation of ammonia synthesis catalysts using Ruthenium(III) nitrosyl nitrate as the ruthenium source. google.com In one such method, the precursor is impregnated onto a graphitized activated carbon support, along with promoters such as barium and potassium salts. google.com The resulting catalyst demonstrates high activity, underscoring the effectiveness of this halogen-free precursor in developing advanced catalytic materials. google.com

Fabrication of Bifunctional Electrodes

Another significant application is in the fabrication of bifunctional air electrodes for Lithium-air (Li-O₂) batteries. google.com These batteries have a very high theoretical specific energy but are hindered by the slow kinetics of the ORR during discharge and the OER during charge. google.com Ruthenium(III) nitrosyl nitrate has been used to synthesize nano-crystal lead ruthenate (Pb₂Ru₂O₆.₅), a bifunctional electrocatalyst for the non-aqueous Li-O₂ battery air electrode. rsc.org The synthesis involves dissolving the Ruthenium(III) nitrosyl nitrate and a lead precursor in water, followed by a controlled precipitation and oxidation process. rsc.org The resulting nano-crystal lead ruthenate acts as an effective catalyst for both the oxygen reduction and evolution reactions. rsc.org Furthermore, the concept of using soluble ruthenium ions, such as those derived from ruthenium bromide, as bifunctional catalysts in Li-O₂ batteries has been explored. This approach demonstrated an increase in round-trip efficiency from 68.2% to 80.5% by effectively reducing the OER overpotential. google.com

The following table summarizes the performance of a ruthenium-based bifunctional electrocatalyst for water splitting.

Table 1: Performance of a Ruthenium-Based Bifunctional Electrocatalyst for Water Splitting in Acidic Media

| Parameter | Value | Reference |

|---|---|---|

| Oxygen Evolution Reaction (OER) Overpotential @ 10 mA cm⁻² | 197 mV | researchgate.net |

| Hydrogen Evolution Reaction (HER) Overpotential @ 10 mA cm⁻² | 24.8 mV | researchgate.net |

| Overall Water Splitting Cell Voltage @ 10 mA cm⁻² | 1.53 V | researchgate.net |

| Stability | > 24 hours | researchgate.net |

Precursor for Ammonia Synthesis Catalysts

Ruthenium(III) nitrosyl nitrate is a highly significant precursor in the formulation of second-generation catalysts for ammonia synthesis, a cornerstone of the chemical and fertilizer industries. researchgate.net The Haber-Bosch process, while revolutionary, is energy-intensive. Ruthenium-based catalysts offer a more efficient alternative, capable of operating under milder conditions of temperature and pressure. iitm.ac.in The choice of the ruthenium precursor is critical, as it influences the size, dispersion, and electronic properties of the final ruthenium nanoparticles, which in turn dictate the catalyst's activity. acs.org

Using Ruthenium(III) nitrosyl nitrate as a precursor offers several advantages over other common ruthenium sources like ruthenium chloride (RuCl₃). Notably, it allows for the preparation of chlorine-free catalysts, as residual chlorine is a known poison for ammonia synthesis catalysts. This leads to improved catalytic performance and longevity. Research has shown that among various precursors, catalysts synthesized from Ruthenium(III) nitrosyl nitrate exhibit the highest ammonia conversion rates. acs.org This superior performance is attributed to a larger average Ru particle size (around 3.5 nm) and a higher proportion of metallic ruthenium (Ru⁰) on the catalyst surface, which exposes a greater number of the highly active B5-type sites for dinitrogen cleavage. acs.orgresearchgate.net

A common method for preparing these catalysts involves the impregnation of a support material, such as graphitized activated carbon, with a solution of Ruthenium(III) nitrosyl nitrate. The process is often followed by the addition of promoters, which are crucial for enhancing the catalyst's activity. These promoters are typically alkali metals (like potassium, rubidium, or cesium) and alkaline earth metals (such as barium or magnesium). The promoters are thought to function as electronic modifiers, enriching the electron density around the ruthenium active sites. iitm.ac.in

A Chinese patent provides specific examples of ammonia synthesis catalysts prepared using Ruthenium(III) nitrosyl nitrate as the precursor. The catalysts were composed of ruthenium and various promoters on a graphitized activated carbon support. The preparation involved impregnating the support with the active components. The performance of these catalysts was evaluated under industrial-relevant conditions, demonstrating high activity.

The data below, extracted from the patent, illustrates the composition and performance of such catalysts.

Table 2: Performance of Ammonia Synthesis Catalysts from Ruthenium(III) Nitrosyl Nitrate Precursor

| Catalyst Composition (on activated carbon) | Reaction Temperature (°C) | Reaction Pressure (MPa) | Space Velocity (h⁻¹) | Ammonia Synthesis Activity (%) | Reference |

|---|---|---|---|---|---|

| Ru, Ba (4.5%), K (16%) | 400 | 10 | 10000 | 19.10 | |

| Ru, Ba (8%) | 400 | 10 | 10000 | 19.69 | |

| Ru, Ba (1% + 7%), K (11.14%) | 400 | 10 | 10000 | 19.37 | |

| Ru, Ba, K | 400 | 10 | 10000 | 20.01 |

Coordination Chemistry and Solution Speciation Research

The coordination chemistry of ruthenium(III) nitrosyl nitrate (B79036) is dominated by the strong interaction between the ruthenium center and the nitrosyl ligand. This bond's nature dictates the reactivity and coordination behavior of the entire complex.

Dynamic Speciation of Ruthenium Nitrosyl Complexes in Nitric Acid Solutions

In nitric acid solutions, ruthenium(III) nitrosyl nitrate exists not as a single species but as a dynamic equilibrium of various complexes. This speciation is highly dependent on factors such as acid concentration, temperature, and the age of the solution.

Formation of Diverse Octahedral Complexes with Nitrate, Nitrite (B80452), Hydroxide (B78521), and Water Ligands

Ruthenium nitrosyl in nitric acid solutions forms a series of pseudo-octahedral complexes. The general formula for these species is [RuNO(NO₃)ₓ(NO₂)ᵧ(OH)z(H₂O)₅₋ₓ₋ᵧ₋z]⁽³⁻ˣ⁻ʸ⁻ᶻ⁾⁺. The coordination sphere of the ruthenium atom is occupied by a combination of nitrate (NO₃⁻), nitrite (NO₂⁻), hydroxide (OH⁻), and water (H₂O) ligands, in addition to the ever-present nitrosyl group. The formation of these diverse species is a result of complex equilibria involving nitration, aquation (hydrolysis), and olation (formation of hydroxo-bridged polymers).

| Complex Type | General Formula | Ligands |

| Nitrato-aqua complexes | [Ru(NO)(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺ | NO₃⁻, H₂O |

| Nitro-nitrato complexes | [Ru(NO)(NO₃)ₓ(NO₂)ᵧ(H₂O)₅₋ₓ₋ᵧ]⁽³⁻ˣ⁻ʸ⁾⁺ | NO₃⁻, NO₂⁻, H₂O |

| Hydroxo complexes | [Ru(NO)(OH)z(NO₃)ₓ(H₂O)₅₋ₓ₋z]⁽³⁻ˣ⁻ᶻ⁾⁺ | OH⁻, NO₃⁻, H₂O |

Impact of Acid Concentration and Aging on Speciation

The concentration of nitric acid plays a pivotal role in determining the dominant ruthenium nitrosyl species in solution. At high nitric acid concentrations, the equilibrium shifts towards the formation of higher nitrato complexes, such as the trinitrato species [Ru(NO)(NO₃)₃(H₂O)₂] and the anionic tetraniitrato complex [Ru(NO)(NO₃)₄(H₂O)]⁻. Conversely, in dilute nitric acid, aqua complexes like [Ru(NO)(H₂O)₅]³⁺ and lower nitrato complexes are more prevalent.

The aging of ruthenium(III) nitrosyl nitrate solutions also leads to significant changes in speciation. Over time, slow hydrolysis and polymerization reactions can occur. UV-Visible spectroscopy of aging solutions shows continuous changes, with a characteristic peak around 468 nm increasing in intensity over several days, indicating the slow formation of new species. osti.gov The absence of a clear isosbestic point in the spectra suggests the presence of multiple species in equilibrium. osti.gov

Identification and Characterization of Geometrical Isomers

The octahedral geometry of these ruthenium nitrosyl complexes allows for the existence of geometrical isomers, primarily cis and trans isomers. The arrangement of ligands around the ruthenium center can significantly affect the complex's properties and reactivity. For instance, the substitution of a ligand in [RuNOCl₅]²⁻ can result in either a trans-(L,NO) or a cis-(L,NO) isomer. nih.gov The trans-isomers are often the kinetically favored products due to the strong trans-effect of the nitrosyl ligand, while the cis-isomers may be the thermodynamically more stable products. nih.gov

The characterization of these isomers is often achieved through a combination of spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful, as the ν(NO) stretching frequency can differ between cis and trans isomers. For example, in some ruthenium nitrosyl complexes, the cis isomers exhibit lower ν(NO) wavenumbers compared to their trans counterparts. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide definitive structural information, confirming the spatial arrangement of the ligands. For example, the reaction of cis-[Ru(NO)Cl(pyca)₂] (where pyca is 2-pyridinecarboxylate) with certain nucleophiles leads to the formation of a trans-form of the nitrosylruthenium complex. rsc.org

Ligand Exchange Processes in Aqueous and Non-Aqueous Solutions

The dynamic nature of ruthenium nitrosyl speciation is driven by ongoing ligand exchange reactions. These processes are fundamental to understanding the behavior of these complexes in different chemical environments.

Substitution Reactions Involving Nitrite, Nitrate, and Water Ligands

The primary ligand exchange reactions in aqueous nitric acid solutions are aquation and nitration. Aquation is the replacement of a coordinated ligand, such as a nitrate ion, by a water molecule. The reverse reaction, where a water molecule is replaced by a nitrate ion, is termed nitration.

The kinetics of these reactions are influenced by the nitric acid concentration. The rate of aquation of nitrato complexes is generally faster in more dilute acid, while the rate of nitration of aqua complexes increases with higher nitric acid concentrations. For example, the rate of aquation for some ruthenium(II) arene anticancer complexes, which also undergo hydrolysis, is significantly faster than that of cisplatin. nih.gov

The presence of nitrite ions introduces further complexity, leading to the formation of nitro complexes. These nitro-ruthenium nitrosyl species are often more stable than their nitrato counterparts. The interconversion between coordinated nitrosyl and nitrite ligands is also a known process, which can be influenced by pH. scielo.br

Below is a table summarizing the key ligand exchange processes:

| Reaction | General Equation | Influencing Factors |

| Aquation | [Ru(NO)(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺ + H₂O ⇌ [Ru(NO)(NO₃)ₓ₋₁(H₂O)₆₋ₓ]⁽⁴⁻ˣ⁾⁺ + NO₃⁻ | Low nitric acid concentration |

| Nitration | [Ru(NO)(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺ + NO₃⁻ ⇌ [Ru(NO)(NO₃)ₓ₊₁(H₂O)₄₋ₓ]⁽²⁻ˣ⁾⁺ + H₂O | High nitric acid concentration |

| Nitro-complex formation | [Ru(NO)(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺ + NO₂⁻ ⇌ [Ru(NO)(NO₃)ₓ(NO₂)(H₂O)₄₋ₓ]⁽²⁻ˣ⁾⁺ + H₂O | Presence of nitrite ions |

Mechanistic Insights into Ligand Substitution Pathways

The ligand substitution pathways for ruthenium(III) nitrosyl nitrate in aqueous solution are intricate, largely governed by the dynamic equilibrium between various aquated and nitrated species. The general formula for these species can be represented as [Ru(NO)(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺. In nitric acid solutions, the speciation is dynamic, meaning the composition of the coordination sphere of the ruthenium complex is in a constant state of flux, with water and nitrate ligands exchanging over time. researchgate.net This dynamic behavior is crucial in understanding the reactivity and stability of these complexes in solution.

The mechanism of ligand substitution is significantly influenced by the powerful electronic effects of the nitrosyl (NO) group. The {RuNO}⁶ moiety, which is best described by the Ru(II)-NO⁺ formulation, features a strong π-acceptor NO⁺ ligand. nih.govnih.gov This results in substantial π-backbonding from the ruthenium d-orbitals to the π* orbitals of the nitrosyl ligand. This electronic interaction has a profound effect on the lability of the ligand positioned directly opposite (trans) to the Ru-NO bond. This phenomenon, known as the kinetic trans effect, leads to a pronounced labilization (weakening and faster substitution) of the trans ligand. nih.gov

For instance, in complexes of the type trans-[Ru(NO)Cl₄L]⁻, the strong trans effect of the NO group dictates the substitution kinetics, making the ligand trans to it the most likely to be replaced. nih.gov Computational studies have further elucidated these pathways, showing that in the stepwise substitution of water by nitrate ions in [Ru(NO)(H₂O)₅]³⁺, the nitrate ligands preferentially coordinate to the equatorial plane rather than the axial position trans to the nitrosyl group. This preference is a direct consequence of the trans influence, where the stability of the complex is greater when a weaker trans-influencing ligand like water is positioned opposite the strong π-accepting nitrosyl group. nih.gov

In related ruthenium nitrosyl systems, such as trans-[Ru(NO)(NH₃)₄(py)]³⁺, the primary step following one-electron reduction involves the labilization and substitution of the pyridine (B92270) (py) ligand, highlighting that ligand substitution is a key mechanistic step in the redox chemistry of these complexes as well. sigmaaldrich.com

Thermodynamics and Kinetics of Complexation Reactions

The thermodynamics of the formation of ruthenium(III) nitrosyl nitrate complexes in solution have been investigated through detailed quantum mechanical calculations. Density Functional Theory (DFT) has been employed to determine the Gibbs free energy changes (ΔG) associated with the stepwise replacement of water ligands by nitrate ions in the parent aqua complex, [Ru(NO)(H₂O)₅]³⁺. nih.gov

DFT calculations provide the Gibbs energy differences for each successive addition of a nitrate ligand (ΔGstepwiseₓ). These values indicate the spontaneity of each complexation step. A study by Nakada et al. calculated these values for the formation of [Ru(NO)(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺ complexes. The results show that the stepwise complexation reactions are thermodynamically favorable, with negative ΔG values for each step up to the fifth nitrate coordination. nih.gov This indicates that the formation of higher nitrate complexes proceeds spontaneously under standard conditions.

The analysis revealed that the complexation reactions preferentially occur at the equatorial positions relative to the Ru-NO axis. nih.gov This is a critical insight, as it dictates the geometry and stability of the resulting isomers.

The calculated Gibbs energy differences for the stepwise complexation are presented in the table below.

Table 1: Calculated Stepwise Gibbs Energy Differences for Nitrate Complexation Data sourced from DFT calculations on the complexation of [Ru(NO)(H₂O)₅]³⁺ with NO₃⁻. nih.gov

| Reaction Step (x = 0 → x) | Stepwise Reaction | Calculated ΔGstepwiseₓ (kJ mol⁻¹) |

|---|---|---|

| x = 0 → 1 | [Ru(NO)(H₂O)₅]³⁺ + NO₃⁻ → [Ru(NO)(NO₃)(H₂O)₄]²⁺ + H₂O | -100.9 |

| x = 1 → 2 | [Ru(NO)(NO₃)(H₂O)₄]²⁺ + NO₃⁻ → [Ru(NO)(NO₃)₂(H₂O)₃]⁺ + H₂O | -57.8 |

| x = 2 → 3 | [Ru(NO)(NO₃)₂(H₂O)₃]⁺ + NO₃⁻ → [Ru(NO)(NO₃)₃(H₂O)₂]⁰ + H₂O | -40.3 |

| x = 3 → 4 | [Ru(NO)(NO₃)₃(H₂O)₂]⁰ + NO₃⁻ → [Ru(NO)(NO₃)₄(H₂O)]⁻ + H₂O | -11.8 |

| x = 4 → 5 | [Ru(NO)(NO₃)₄(H₂O)]⁻ + NO₃⁻ → [Ru(NO)(NO₃)₅]²⁻ + H₂O | -9.6 |

The electronic structure of the ruthenium nitrosyl moiety is central to the stability and reactivity of its complexes. The linear Ru-N-O arrangement in {RuNO}⁶ complexes is best described as containing Ru(II) bonded to the nitrosonium cation, NO⁺. nih.gov The NO⁺ ligand is a very strong σ-donor and, more importantly, a strong π-acceptor. This allows for significant back-donation of electron density from the metal's d-orbitals into the empty π* antibonding orbitals of the NO⁺ ligand.

This extensive metal-to-ligand backbonding has a significant structural and electronic consequence on the ligand situated in the trans position to the NO group. This phenomenon is known as the trans influence , which describes the tendency of a ligand to weaken the bond of the ligand positioned opposite to it. The strong π-acceptance of the nitrosyl group draws electron density from the metal orbital that it shares with the trans ligand, thereby weakening the metal-trans-ligand bond. nih.gov

Reaction Mechanisms and Redox Chemistry Studies

Oxidation Pathways of Ruthenium(III) Nitrosyl Nitrate (B79036)

The oxidation of ruthenium(III) nitrosyl nitrate is a key process, particularly for applications in catalysis and for the separation and recovery of ruthenium from various media. This typically involves the conversion of the Ru(III) center to higher oxidation states, most notably to the volatile ruthenium tetroxide (RuO₄).

The controlled oxidation of ruthenium(III) nitrosyl nitrate to ruthenium tetroxide is highly dependent on the choice of oxidant. Strong oxidizing agents are required to achieve the high +8 oxidation state of ruthenium in RuO₄.

Sodium Periodate (B1199274) (NaIO₄): Sodium periodate is a commonly used and effective oxidant for converting ruthenium compounds, including ruthenium(III) species, to ruthenium tetroxide. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction is typically carried out in an aqueous medium. The periodate ion (IO₄⁻) is reduced in the process. wikipedia.org The efficiency of the oxidation can be influenced by factors such as temperature and the concentration of both the ruthenium complex and the periodate. researchgate.net

Ozone (O₃): In certain industrial processes for recovering ruthenium, ozone is used as a powerful oxidant to convert ruthenium species into the volatile RuO₄. epo.org

Electrochemical Oxidation: Electro-volatilization is a technique being explored for the removal of ruthenium from nuclear fuel reprocessing solutions. iaea.org This method involves the electrochemical oxidation of soluble ruthenium species, such as nitrosyl ruthenium complexes, at an anode to form volatile RuO₄. iaea.org The efficiency of this process can be influenced by the nitric acid concentration and the presence of other ions that can act as electrocatalysts. iaea.org

Reductive Chemistry and Nanoparticle Formation Mechanisms

The reduction of ruthenium(III) nitrosyl nitrate is a key step in the synthesis of ruthenium nanoparticles (RuNPs), which are of significant interest for their catalytic properties. rsc.orgsigmaaldrich.cn The most common reducing agent used for this purpose is sodium borohydride (B1222165) (NaBH₄). rsc.orgrsc.org

The mechanism of nanoparticle formation is not a simple direct reduction of Ru(III) to Ru(0). A crucial step involves the formation of a stable ruthenium nitrite (B80452) complex as an intermediate. rsc.orgrsc.org In the presence of a base like sodium hydroxide (B78521) (NaOH), the nitrosyl (NO) ligand in the ruthenium nitrosyl nitrate precursor is believed to be converted to a nitrite (NO₂⁻) group. rsc.orgrsc.org This intermediate complex then undergoes reduction by NaBH₄ to form Ru(0) nanoparticles. rsc.org This pathway is advantageous as it prevents the unwanted hydrolysis and precipitation of ruthenium oxides, which can occur with other ruthenium precursors under basic conditions. rsc.orgrsc.org

The size of the resulting ruthenium nanoparticles can be finely tuned by controlling the reaction conditions, particularly the pH and the mixing dynamics of the reactants. rsc.orgresearchgate.net The pH of the solution plays a critical role in the speciation of the ruthenium precursor and the stability and reactivity of the reducing agent. rsc.org

Below is a data table summarizing the effect of the initial pH of the Ru(NO)(NO₃)₃ solution on the outcome of its reduction by NaBH₄.

| Initial pH of Ru(NO)(NO₃)₃ Solution | Observation upon NaBH₄ Addition | Inferred Reaction Rate |

|---|---|---|

| 1.8 | No color change after 20 minutes, unstable DLS results | Low Ru conversion |

| 3.3 | Immediate color change to brown-grey, rapid formation of visible agglomerates | Fast reduction |

| 5.4 | Immediate color change to brown-grey | Fast reduction |

| 6.3 - 9.7 | Delayed color change (~20 minutes), formation of larger particles | Slower reduction |

| 12.0 | No color change within 20 minutes, agglomerates observed after 20 hours | Very slow reduction |

DLS: Dynamic Light Scattering

This data indicates that a compromise in pH is necessary to achieve a controlled reduction for the formation of small, stable nanoparticles. rsc.org Very acidic conditions lead to rapid but uncontrolled agglomeration, while highly alkaline conditions significantly slow down the reduction process. rsc.org

Interconversion between Nitrosyl and Nitrite Ligands

A key aspect of the chemistry of ruthenium nitrosyl complexes is the interconversion between the coordinated nitrosyl (NO⁺) and nitrite (NO₂⁻) ligands. acs.org This is an acid-base equilibrium, where the nitrosyl complex is favored in acidic solutions and the nitrite complex is favored in basic solutions. rsc.org

This transformation can be represented by the following general equilibrium:

[Ru-NO]ⁿ⁺ + 2OH⁻ ⇌ [Ru-NO₂]⁽ⁿ⁻²⁾⁺ + H₂O

The interconversion is reversible and can be monitored by spectroscopic techniques. researchgate.net For instance, in the case of certain ruthenium bipyridyl complexes, the nitrosyl form exhibits different electronic absorption spectra compared to the nitrite form. nih.gov The addition of base to a solution of a ruthenium nitrosyl complex can lead to the disappearance of the characteristic NO stretching frequency in the infrared spectrum and the appearance of bands corresponding to the coordinated nitrite ligand.

In the context of ruthenium(III) nitrosyl nitrate, increasing the pH leads to changes in the UV-vis absorption spectrum, with the appearance of a shoulder at approximately 380–400 nm. rsc.org This is indicative of a change in the complex's structure, suggested to be the formation of a nitrite complex as nitrate ligands are replaced by hydroxide ions, which then facilitates the conversion of the nitrosyl group. rsc.orgresearchgate.net

Hydrolysis and Precipitation Mechanisms

The hydrolysis of ruthenium(III) nitrosyl nitrate is highly dependent on the pH of the solution. In strongly acidic conditions (pH < 1.8), Ru³⁺ is thermodynamically stable. rsc.org As the pH increases, hydrolysis can occur, leading to the formation of ruthenium hydroxides, such as Ru(OH)₃, and subsequently ruthenium oxides. koreascience.kr For this reason, solutions of Ru(III) salts are often kept acidic to ensure stability. rsc.org

However, the ruthenium nitrosyl nitrate complex exhibits a notable stability against complete hydrolysis to form oxide particles or precipitates, especially when compared to other ruthenium salts like ruthenium chloride (RuCl₃). rsc.orgrsc.org The strong π-backbonding between the ruthenium and the nitrosyl ligand contributes to the stability of the [Ru-NO] core. rsc.org

As mentioned in the context of nanoparticle synthesis, the addition of a base such as NaOH to a ruthenium(III) nitrosyl nitrate solution leads to the replacement of nitrate ligands with hydroxide ions and the conversion of the nitrosyl to a nitrite group, rather than immediate precipitation of ruthenium oxide. rsc.orgresearchgate.net This formation of a stable intermediate nitrite complex is a key feature that prevents unwanted precipitation during certain synthetic procedures. rsc.orgsigmaaldrich.cn This partial hydrolysis is also reported to be partially reversible. rsc.org

Vibrational Spectroscopy for Structural Elucidation and Speciation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the molecular vibrations of ruthenium nitrosyl nitrate complexes. These techniques are powerful for identifying functional groups, determining coordination environments, and tracking changes in speciation.

Infrared and Attenuated Total Reflectance Infrared Spectroscopy

Infrared (IR) spectroscopy, and its surface-sensitive variant Attenuated Total Reflectance (ATR)-IR, are fundamental techniques for probing the vibrational modes of ruthenium nitrosyl nitrate complexes. The primary diagnostic bands are those corresponding to the N-O stretching vibration of the nitrosyl (NO) ligand and the various vibrational modes of the nitrate (NO₃⁻) ligands.

The nitrate ligands also exhibit characteristic vibrational modes. The asymmetric stretching of nitrate ligands in ruthenium complexes gives rise to a band at approximately 1530 cm⁻¹ nih.gov. The presence and nature of coordinated versus free nitrate ions can be distinguished by analyzing the number and positions of the nitrate-related bands.

ATR-IR spectroscopy is particularly useful for analyzing solutions with high absorptivity, such as the often intensely colored ruthenium(III) nitrosyl nitrate solutions. It allows for the direct measurement of the sample with minimal preparation, providing a spectrum that is representative of the species at the interface between the ATR crystal and the solution.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| ν(NO) | 1850 - 1930 | Nitrosyl ligand stretching in non-hydrolyzed ruthenium complexes. |

| ν₅(NO₃⁻) | ~1530 | Asymmetric stretching of nitrate ligands in ruthenium complexes. |

| - | ~1280 | Vibration associated with ruthenium nitrosyl complexes. |

Raman Spectroscopy for Aqueous and Organic Phase Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly well-suited for the analysis of aqueous solutions due to the weak Raman scattering of water. This makes it an invaluable tool for studying the speciation of ruthenium(III) nitrosyl nitrate in nitric acid solutions.

Studies on 0.5 M ruthenium(III) nitrosyl nitrate in varying concentrations of nitric acid (1-5 M) have identified several key Raman bands associated with ruthenium nitrosyl complexes nih.gov. A prominent band observed between 1850-1930 cm⁻¹ is assigned to the ν(NO) stretching vibration of the nitrosyl ligand in non-hydrolyzed ruthenium complexes nih.gov. Additionally, a band around 1530 cm⁻¹ corresponds to the asymmetric stretching of coordinated nitrate ligands, and another vibration associated with the ruthenium nitrosyl complexes is found at approximately 1280 cm⁻¹ nih.gov.

The intensity and position of these Raman bands can change with the composition of the solution, such as the concentration of nitric acid, reflecting shifts in the equilibrium between different ruthenium nitrosyl nitrate species. This allows for detailed speciation analysis in both aqueous and organic phases, which is crucial for understanding the extraction behavior of ruthenium in nuclear fuel reprocessing.

Electronic Spectroscopy for Complex Identification and Monitoring

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a widely used technique for the identification, monitoring, and quantification of ruthenium nitrosyl complexes in solution. The electronic transitions within the ruthenium complexes give rise to characteristic absorption bands that can be used to follow changes in speciation and concentration.

Ultraviolet-Visible Spectroscopy for Speciation, Aging, and Quantification

The UV-Vis spectrum of ruthenium(III) nitrosyl nitrate solutions is characterized by absorption bands that arise from electronic transitions within the d-orbitals of the ruthenium center, as well as charge-transfer transitions between the metal and the ligands. The position and intensity of these bands are sensitive to the coordination environment of the ruthenium ion, including the number and type of ligands.

Changes in the UV-Vis spectrum over time can be used to monitor the aging of ruthenium(III) nitrosyl nitrate solutions. Aging can involve processes such as hydrolysis, polymerization, and changes in the coordination sphere of the ruthenium complexes. These changes result in shifts in the absorption maxima and changes in the molar absorptivity, providing a means to track the stability and transformation of the species in solution.

For quantitative analysis, the concentration of ruthenium nitrosyl complexes can be determined by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law. This requires the establishment of a calibration curve using standards of known concentration. UV-Vis spectroscopy is a valuable tool for the routine monitoring of ruthenium concentrations in various process streams.

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed solution-state structure of diamagnetic and some paramagnetic complexes. While ruthenium itself has NMR-active isotopes (⁹⁹Ru and ¹⁰¹Ru), their low sensitivity and quadrupolar nature often make their direct observation challenging. However, NMR of other nuclei within the complex, such as ¹H and ¹⁵N, can provide significant structural information.

Application of Homonuclear and Heteronuclear NMR

Homonuclear NMR, particularly ¹H NMR, can be used to characterize the organic ligands that may be present in modified ruthenium nitrosyl nitrate systems or to study the interaction of the complex with its solvent environment. While the immediate coordination sphere of the paramagnetic Ru(III) center can lead to significant broadening of NMR signals, information can still be obtained about the bulk solution and ligand exchange processes.

Heteronuclear NMR offers more direct insight into the structure of the ruthenium nitrosyl core. ¹⁵N NMR spectroscopy, especially with the use of ¹⁵N-enriched samples, is a valuable tool for probing the nitrosyl ligand directly. The chemical shift of the ¹⁵N nucleus in the nitrosyl group is sensitive to the electronic environment and the coordination mode (linear or bent) of the Ru-NO moiety.

While direct application of NMR to the specific "this compound" is not extensively reported in the literature, the principles and techniques have been successfully applied to a wide range of ruthenium nitrosyl complexes. These studies demonstrate the potential of homonuclear and heteronuclear NMR to provide detailed structural and dynamic information about the various species present in ruthenium(III) nitrosyl nitrate solutions.

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Application in Ruthenium Nitrosyl Nitrate Characterization |

| ⁹⁹Ru | 12.76 | 3/2 | Direct probing of the metal center, though challenging due to low sensitivity and quadrupolar broadening. |

| ¹⁰¹Ru | 17.06 | 5/2 | Similar to ⁹⁹Ru, with slightly higher natural abundance but a larger quadrupole moment. |

| ¹H | 99.98 | 1/2 | Characterization of organic ligands and solvent interactions. |

| ¹⁵N | 0.37 | 1/2 | Direct probing of the nitrosyl and nitrate ligands, often requiring isotopic enrichment. |

Advanced Analytical and Spectroscopic Characterization of Ruthenium(III) Nitrosyl Nitrate in Research

The comprehensive characterization of ruthenium(III) nitrosyl nitrate and related species is crucial for understanding their chemical behavior, structure, and reactivity. Advanced analytical techniques provide deep insights into the molecular framework, electronic properties, and structural dynamics of these complexes, which is essential for their application in various research fields.

Theoretical and Computational Chemistry Studies

Density Functional Theory for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a central computational method for investigating ruthenium nitrosyl complexes. nih.gov It is particularly effective for modeling the stable coordination structures and complexation reactions of these species in solution. nih.govresearchgate.net DFT calculations have been successfully applied to ruthenium-nitrosyl complexes with H₂O and NO₃⁻ ligands to understand their behavior in strong nitric acid solutions. nih.gov The electronic ground state of these complexes is typically considered a low-spin singlet state, corresponding to a Ru²⁺(4d⁶)–NO⁺ configuration, which has been shown to reproduce experimental data accurately. nih.gov

DFT calculations are instrumental in predicting the equilibrium structures of ruthenium nitrosyl nitrate (B79036) complexes and evaluating the relative stability of their geometrical isomers. For the series of complexes with the general formula [Ru(NO)(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺, DFT has been used to determine the most stable configurations. nih.govresearchgate.net

Studies comparing the Gibbs energies of various isomers revealed that complexation with nitrate ions preferentially occurs at the equatorial positions relative to the Ru-NO axis. nih.govresearchgate.net This is a critical finding for understanding how these species evolve in a nitric acid environment. The calculations show that isomers with nitrate ligands in the equatorial plane are energetically more favorable than those with nitrate in the axial position, a phenomenon attributed to the trans influence of the ligands. nih.gov

Table 1: Geometrical Isomers of Ruthenium Nitrosyl Nitrate Complexes and Their DFT Modeling This table is generated based on findings from DFT studies. Specific energy values can vary based on the computational model.

| Complex Formula | Isomer Description | Key Finding from DFT |

| [Ru(NO)(NO₃)(H₂O)₄]²⁺ | Nitrate ligand in equatorial vs. axial position | Equatorial coordination is energetically favored. nih.gov |

| [Ru(NO)(NO₃)₂(H₂O)₃]⁺ | cis and trans arrangements of nitrate ligands | The isomer with both NO₃⁻ ligands in the equatorial plane is more stable. nih.gov |

| [Ru(NO)(NO₃)₃(H₂O)₂] | Various isomers including mer and fac arrangements | The equilibrium structure obtained from DFT calculations successfully reproduces experimental data. nih.govresearchgate.net |

A significant validation of DFT methods is their ability to reproduce experimental spectroscopic data. For ruthenium nitrosyl nitrate complexes, DFT calculations have accurately predicted key spectroscopic parameters.

Notably, the calculated equilibrium structure for [Ru(NO)(NO₃)₃(H₂O)₂] yielded Ru-ligand bond lengths and infrared (IR) frequencies that are in good agreement with previously reported experimental values. nih.govresearchgate.netresearchgate.net This success in reproducing vibrational frequencies, particularly the characteristic ν(NO) stretch, and structural parameters lends high confidence to the theoretical models. nih.gov Furthermore, DFT calculations have been benchmarked for their ability to predict other spectroscopic data, such as ⁹⁹Ru Mössbauer parameters, for related ruthenium nitrosyl complexes. nih.gov

DFT is a powerful tool for modeling the entire process of complexation and ligand binding. By calculating the Gibbs energy differences for stepwise complexation reactions, researchers can predict the distribution of different Ru-NO species in solution. nih.govresearchgate.net For instance, DFT calculations have successfully reproduced the fractional distribution of ruthenium nitrosyl species in a 6 M HNO₃ solution by considering the association energy between the complex and the substituting ligands. nih.gov

Electron density analyses performed within the DFT framework indicate that the strength of the Ru-ligand coordination bonds is directly related to the stability of the ruthenium species. nih.gov The finding that complexes without a nitrate ligand in the axial position (trans to the NO group) are more stable is explained by the difference in the trans influence between water (H₂O) and nitrate (NO₃⁻). nih.gov These computational models provide a basis for understanding the kinetics of complexation, enabling the precise modeling of reactions involving platinum-group metals in nitric acid. nih.gov

Molecular Orbital Theories and Advanced Solvation Models

While DFT is powerful, accurately describing the behavior of ions in solution requires sophisticated models that account for the solvent's effect. The distribution of solvent molecules around a transition-metal complex is key to understanding its reactivity and conformation. nih.gov For ruthenium nitrosyl complexes, a combination of molecular orbital (MO) theories with advanced solvation models has proven essential for a reliable description of their properties in aqueous environments. nih.govbohrium.com

Standard polarizable continuum solvent models (PCMs) are often insufficient for capturing the detailed solvent structure around a complex transition-metal ion. nih.govbohrium.com To overcome this, state-of-the-art molecular solvation techniques, such as the non-iterative multicenter molecular Ornstein-Zernike self-consistent field (NI-MC-MOZ-SCF) method, have been applied. nih.govjaea.go.jp This approach treats the solvent as a density distribution based on integral equation theory for molecular liquids, providing a more accurate picture of the hydration structure. jaea.go.jp

Studies using the NI-MC-MOZ-SCF method have revealed that solvation effects beyond a simple continuum description are required for a reliable analysis of ruthenium nitrosyl complexes in water. nih.govbohrium.com Interestingly, the dominant conformation of certain ruthenium nitrosyl complexes predicted by this advanced method can differ from that predicted by widely used PCM models, highlighting the importance of accurately modeling the specific hydration structure. bohrium.com

Table 2: Lennard-Jones (LJ) Parameters Used in MC-MOZ-SCF Calculations for Ruthenium Nitrosyl Complexes Source: Adapted from Kido & Kaneko, 2023. jaea.go.jp

| Atom | σ / Å | ε / kcal mol⁻¹ |

| Ru | 2.6397 | 0.056 |

| N (nitrosyl) | 3.360 | 0.210 |

| O (nitrosyl) | 2.960 | 0.210 |

| N (nitrito) | 3.150 | 0.170 |

| O (nitrito) | 2.860 | 0.210 |

| O (hydroxyl) | 3.120 | 0.170 |

| H | 1.000 | 0.056 |

The combination of MO theories and advanced solvation models allows for the calculation of free energies, which are crucial for understanding chemical equilibria, including conformational changes and ligand exchange reactions. jaea.go.jp The solvation free energy (SFE) can be computed directly from the hydration structure provided by the MC-MOZ method. bohrium.com

These calculations have been applied to investigate ligand substitution reactions, such as the exchange between a nitrite (B80452) (NO₂⁻) or nitrito (ONO⁻) ligand and a water molecule in ruthenium nitrosyl complexes. nih.govjaea.go.jp The results support an associative interchange pathway for this type of reaction. bohrium.com Furthermore, in evaluating the stability constant for such ligand exchanges, it was found that assuming a direct association between the dissociated ligand and the resulting aqua-complex is a useful approach for obtaining reliable results. nih.govbohrium.com These free-energy calculations provide fundamental data to unravel complex reaction mechanisms at the molecular level. jaea.go.jp

Kinetic and Thermodynamic Simulations of Reaction Pathways

Computational chemistry, particularly through the use of Density Functional Theory (TDF), has become an invaluable tool for elucidating the complex reaction pathways of ruthenium compounds in solution. For Ruthenium(III) nitrosyl nitrate, these simulations provide a molecular-level understanding of its formation, stability, and reactivity.

Recent research has focused on the complexation reactions of the aquated ruthenium-nitrosyl ion, [Ru(NO)(H₂O)₅]³⁺, with nitrate ions in a nitric acid environment. nih.gov These studies are critical for predicting the speciation and stability of ruthenium nitrosyl nitrate complexes in solution. The stepwise substitution of water ligands by nitrate ions has been systematically investigated, revealing the thermodynamic favorability of forming various nitrato-aqua complexes. nih.gov

The reaction pathways involve the sequential replacement of water molecules in the coordination sphere of the ruthenium ion by nitrate ions. DFT calculations have been employed to determine the Gibbs free energy changes (ΔG) for these substitution reactions, providing insight into the spontaneity and relative stability of the resulting complexes. nih.gov

Simulations have shown that the formation of [Ru(NO)(NO₃)(H₂O)₄]²⁺ from [Ru(NO)(H₂O)₅]³⁺ is a thermodynamically favorable process. The calculations also explore the relative stabilities of different geometric isomers (cis and trans) for the dinitrato and trinitrato complexes. For instance, the equilibrium structure of [Ru(NO)(NO₃)₃(H₂O)₂] has been computationally determined and found to be in good agreement with experimental data. nih.gov

The thermodynamic data derived from these simulations are crucial for understanding the behavior of Ruthenium(III) nitrosyl nitrate in various chemical processes. The table below summarizes the calculated Gibbs free energy changes for the stepwise complexation of [Ru(NO)(H₂O)₅]³⁺ with nitrate ions.

| Reaction Step | Product | Gibbs Free Energy Change (ΔG) in kcal/mol |

|---|---|---|

| [Ru(NO)(H₂O)₅]³⁺ + NO₃⁻ → [Ru(NO)(NO₃)(H₂O)₄]²⁺ + H₂O | Mononitrato complex | -4.1 |

| [Ru(NO)(NO₃)(H₂O)₄]²⁺ + NO₃⁻ → cis-[Ru(NO)(NO₃)₂(H₂O)₃]⁺ + H₂O | cis-Dinitrato complex | -0.7 |

| [Ru(NO)(NO₃)(H₂O)₄]²⁺ + NO₃⁻ → trans-[Ru(NO)(NO₃)₂(H₂O)₃]⁺ + H₂O | trans-Dinitrato complex | -0.2 |

| cis-[Ru(NO)(NO₃)₂(H₂O)₃]⁺ + NO₃⁻ → mer,cis-[Ru(NO)(NO₃)₃(H₂O)₂] + H₂O | mer,cis-Trinitrato complex | 4.2 |

| trans-[Ru(NO)(NO₃)₂(H₂O)₃]⁺ + NO₃⁻ → mer,trans-[Ru(NO)(NO₃)₃(H₂O)₂] + H₂O | mer,trans-Trinitrato complex | 4.5 |

Data sourced from DFT calculations on the complexation reactions of [Ru(NO)(H₂O)₅]³⁺ with nitrate ions. nih.gov

The data indicate that the formation of the mononitrato and dinitrato complexes is spontaneous (negative ΔG), while the formation of the trinitrato complex is non-spontaneous under the simulated conditions (positive ΔG). nih.gov Furthermore, the cis isomers of the dinitrato complex are slightly more stable than the trans isomers. nih.gov These computational findings provide a detailed thermodynamic landscape of the reaction pathways leading to the formation of Ruthenium(III) nitrosyl nitrate in solution.

Applications of Ruthenium Iii Nitrosyl Nitrate in Specific Research Domains

Nuclear Fuel Reprocessing Chemistry

The reprocessing of spent nuclear fuel is a critical step in the nuclear fuel cycle, aimed at recovering valuable materials like uranium and plutonium and managing radioactive waste. The PUREX (Plutonium and Uranium Recovery by Extraction) process, which is the standard method for reprocessing, involves dissolving spent fuel in nitric acid. Within this highly acidic and radioactive environment, the fission product ruthenium, and specifically its nitrosyl nitrate (B79036) complexes, presents significant challenges.

Ruthenium Speciation and Partitioning in Nitric Acid Media

The various nitrato, nitro, and mixed nitrato-nitro complexes of the {RuNO}³⁺ core exhibit different levels of extractability into the organic solvent (typically tributyl phosphate, TBP) used in the PUREX process. researchgate.net For instance, trinitrato and tetranitrato complexes of RuNO have been found to be the most extractable, while dinitrato and mononitrato complexes are poorly extracted. researchgate.net This variable partitioning behavior complicates the separation of uranium and plutonium from fission products, as some ruthenium species are co-extracted with the desired actinides. hzdr.de The speciation is dynamic and influenced by factors such as nitric acid concentration, temperature, and the presence of nitrous acid. researchgate.net

Table 1: Extractability of Ruthenium Nitrosyl Species in the PUREX Process

| Ruthenium Species | Extractability into TBP |

| Trinitrato complexes | High |

| Tetranitrato complexes | High |

| Dinitrato complexes | Low |

| Mononitrato complexes | Low |

| Nitro complexes | Low |

| Mixed nitrato-nitro species | Higher than nitro complexes |

Separation Strategies for Ruthenium from Spent Fuel Waste Streams

The problematic behavior of ruthenium has necessitated the development of specific strategies for its removal from spent fuel waste streams. osti.gov One common approach involves the oxidation of non-volatile ruthenium nitrosyl complexes to the highly volatile ruthenium tetroxide (RuO₄). nih.govresearchgate.netdeswater.com This can be achieved using strong oxidizing agents such as ozone (O₃), potassium permanganate (KMnO₄), or through electrochemical methods. researchgate.netdeswater.comgoogle.com Once formed, the volatile RuO₄ can be separated by distillation or extraction into an organic solvent. nih.govtandfonline.com For example, one method describes the oxidation of ruthenium in nitric acid solution using ceric nitrate, followed by extraction of the resulting RuO₄ into n-paraffin oil, where it is reduced to ruthenium dioxide (RuO₂) and can be removed by filtration. tandfonline.com

Another strategy involves selective extraction of ruthenium species. High molecular weight amines have been reported as effective extractants for ruthenium. researchgate.net Research has also explored the absorption of oxidized ruthenium tetroxide onto polymer beads. osti.gov This method has shown the ability to simultaneously remove both ruthenium and zirconium, another troublesome fission product, from simulated PUREX raffinate. osti.gov

Understanding Ruthenium Behavior in High-Level Liquid Waste

High-level liquid waste (HLLW) generated during reprocessing contains a significant inventory of fission products, including radioactive isotopes of ruthenium such as ¹⁰³Ru and ¹⁰⁶Ru. nucleos.comwikipedia.org The complex chemistry of ruthenium nitrosyl nitrate persists in these waste solutions. During the subsequent management of HLLW, particularly during concentration and vitrification processes which involve high temperatures, the formation of volatile RuO₄ is a major concern. researchgate.netosti.govjaea.go.jp The volatilization of ruthenium can lead to contamination of off-gas treatment systems and an increase in the radiation field in processing facilities. researchgate.net

Studies have been conducted to understand the release behavior of volatile ruthenium species from the thermal decomposition of ruthenium nitrosyl nitrate to better evaluate the safety of HLLW treatment processes. jaea.go.jp The presence of various ruthenium nitrosyl/nitrite (B80452)/nitrate complexes in these waste solutions necessitates careful control of process conditions to minimize the uncontrolled release of radioactive ruthenium. osti.gov

Chemical Fingerprinting for Nuclear Forensic Investigations

The isotopic composition of ruthenium in nuclear materials can serve as a chemical fingerprint to determine the origin and history of the material. acs.orgresearchgate.net Measurements of the isotopic ratios of both stable and radioactive ruthenium isotopes can provide information about the type of nuclear reactor used for irradiation, the duration of irradiation, and the time since the material was produced (age). acs.org For instance, the analysis of a nominally single-isotope ¹⁰⁶Ru radioactivity standard revealed a fissiogenic stable ruthenium isotopic composition that indicated it was generated by the irradiation of a low-enriched uranium target in a light water reactor. acs.org By measuring the ratio of ¹⁰⁶Ru to its decay product, ¹⁰⁶Pd, radiochronometry can be used to determine the age of the sample. acs.org This application is significant for nuclear treaty monitoring and safeguards. researchgate.net

Catalysis Research beyond Precursor Role

While Ruthenium(III) nitrosyl nitrate is often used as a precursor to synthesize various ruthenium-based catalysts, its direct application and the specific role of the nitrosyl group in catalysis are also areas of active research. sigmaaldrich.comriyngroup.com

Homogeneous and Heterogeneous Catalytic Applications

Ruthenium(III) nitrosyl nitrate has been utilized in the development of novel catalytic systems for a range of organic transformations. chemimpex.com It can be employed in both homogeneous and heterogeneous catalysis. alfachemic.comgtilaboratorysupplies.comresearchgate.net In homogeneous catalysis, ruthenium nitrosyl complexes can act as catalysts for reactions such as hydrogenation, carbonylation, and hydroformylation. sigmaaldrich.comfishersci.comthermofisher.com The nitrosyl ligand can influence the catalytic activity through several mechanisms. It can function as a π-accepting ancillary ligand, affecting the electron density at the metal center. epa.govresearchgate.net Additionally, the nitrosyl ligand can be "non-innocent," capable of reversible linear-to-bent transformations that can trigger catalytic cycles. epa.govresearchgate.net

In heterogeneous catalysis, Ruthenium(III) nitrosyl nitrate is a valuable precursor for preparing supported ruthenium catalysts. riyngroup.com For example, it is used to prepare ammonia (B1221849) synthesis catalysts, which are crucial in the chemical industry. riyngroup.com The compound's solubility in water and some organic solvents makes it a convenient starting material for impregnating catalyst supports. google.com Recent research has also demonstrated its use in synthesizing ruthenium nanoparticles with tunable sizes for catalytic applications. rsc.org A key aspect of using this precursor is the formation of a stable ruthenium nitrite complex under certain pH conditions, which can prevent the unwanted precipitation of metal oxides during nanoparticle synthesis. rsc.org

The redox-active nature of the nitrosyl ligand is also exploited in catalysis. The "nitrosyl/nitro" redox couple in ruthenium complexes can facilitate oxygen atom transfer reactions, which are important in various oxidative catalytic processes. epa.govresearchgate.net

Specific Catalytic Reactions (e.g., Hydrogenation, Carbonylation, Hydroformylation, C-X Coupling)

Ruthenium(III) nitrosyl nitrate is recognized as a suitable catalyst or catalyst precursor for a range of organic transformations. sigmaaldrich.com It is employed in reactions such as hydrogenation, carbonylation, hydroformylation, and various C-X coupling reactions (e.g., Heck, Suzuki, Stille). thermofisher.comfishersci.com The compound's effectiveness lies in its ability to facilitate these reactions, enhancing both reaction rates and selectivity. chemimpex.comchemimpex.com

Ruthenium complexes, in general, are widely studied for their catalytic prowess. Pincer-type ruthenium nitrosyl complexes, for instance, have been synthesized and demonstrated to be highly active for the transfer hydrogenation of ketones and aldehydes. dtu.dkresearchgate.net While many studies focus on specific, often complex, ruthenium catalysts, Ruthenium(III) nitrosyl nitrate solution often serves as the initial source of ruthenium for creating these more elaborate catalytic systems. chemimpex.comrsc.org For example, ruthenium-based catalysts have been developed for the hydrogenation of nitriles to primary amines under mild conditions. semanticscholar.org Similarly, ruthenium complexes are explored as a more cost-effective alternative to rhodium for hydroformylation reactions, a crucial industrial process for aldehyde synthesis. researchgate.netresearchgate.net

Table 1: Catalytic Applications of Ruthenium(III) Nitrosyl Nitrate and Derived Catalysts

| Catalytic Reaction | Substrate Type | Product Type | Catalyst System | Key Findings |

| Hydrogenation | Ketones, Aldehydes | Alcohols | Ruthenium PNP nitrosyl complexes | Highly active at 90 °C, with full conversion possible within 5 minutes. researchgate.net |

| Hydrogenation | Nitriles | Primary Amines | Ruthenium bis(dihydrogen) complexes | Catalyzes hydrogenation under very mild conditions. semanticscholar.org |

| Hydroformylation | Alkenes (e.g., 1-octene) | Aldehydes | Ru₃(CO)₁₂ with phosphine ligands | High chemo- and regioselectivity for the linear aldehyde. researchgate.net |

| C-X Coupling | (Generic) | (Varies) | Ruthenium(III) nitrosyl nitrate | Listed as a suitable catalyst for Heck, Suzuki, and Stille reactions. thermofisher.comfishersci.com |

| Oxidation | (Generic) | (Varies) | Ruthenium(III) nitrosyl nitrate | Utilized in the development of novel catalytic systems for organic transformations. chemimpex.com |

Development of Catalysts for Water Splitting and Hydrogen Production

The broader context of ruthenium catalysis supports its importance in hydrogen production. Ruthenium complexes are investigated for the acceptorless dehydrogenation of primary amines, a process that generates molecular hydrogen and could be applied in liquid organic hydrogen carrier (LOHC) systems. scispace.com Furthermore, research into sustainable catalytic hydrogen production from bioethanol has gained significant attention as global fossil fuel supplies diminish, highlighting a key area where ruthenium-based materials are valuable.

Table 2: Ruthenium(III) Nitrosyl Nitrate in Catalyst Development for Hydrogen Production

| Application | Catalyst System | Method | Key Outcome | Reference |

| Overall Water Splitting | Y₂Ru₂O₇/NiMoO₄@NF | Sol-gel and hydrothermal | Electrocatalyst with superior stability in alkaline medium. | krackeler.comsigmaaldrich.com |

| Hydrogen Carrier Systems | [(p-cym)Ru(NHC)(Cl)₂] | Acceptorless dehydrogenation of amines | Production of molecular hydrogen from primary amines. | scispace.com |

| Biofuel Reforming | (General Ruthenium Catalysts) | Bioethanol reforming | Sustainable hydrogen production. |

Environmental Chemistry Research

Research extends to the environmental roles and applications of ruthenium compounds, including their fate in the environment and their use in degrading pollutants.

Investigation of Ruthenium Chemical Forms and Fate in Environmental Matrices

A significant area of environmental research on ruthenium nitrosyl compounds relates to the nuclear industry. nih.govosti.gov During the reprocessing of spent nuclear fuel in nitric acid, nitrosyl-nitrate-bonded ruthenium species of the form [RuNO(NO₃)ₓ(OH)y(H₂O)z] are created. nih.gov Ruthenium-106, in particular, is considered a problematic nuclide due to its relatively long half-life and the complex chemical behavior of ruthenium, which can exist in various oxidation states and species. nih.gov

The speciation of these ruthenium complexes is highly dependent on environmental conditions such as pH. rsc.orgnih.gov As pH increases (i.e., becomes more alkaline), the coordination sphere of the ruthenium atom is altered, with nitrate and aqua ligands being replaced by hydroxide (B78521) ions. nih.gov Understanding this speciation is crucial for predicting the mobility, distribution, and potential bioaccumulation of anthropogenic ruthenium released into aqueous and terrestrial environments. nih.govosti.gov

Studies on Degradation of Harmful Substances

Ruthenium-based catalysts derived from precursors like Ruthenium(III) nitrosyl nitrate are effective in the remediation of contaminated water. One major application is in the catalytic wet oxidation (CWO) process, a technique used to treat highly concentrated organic wastewater that is resistant to biochemical degradation. nih.govmatthey.com

In one study, ruthenium-based catalysts were used to treat pharmaceutical wastewater containing high concentrations of pyridine (B92270) and its derivatives. nih.gov The CWO process, conducted at high temperatures and pressures, resulted in removal rates of over 99% for both chemical oxygen demand (COD) and total nitrogen. nih.gov Ruthenium catalysts are also investigated for the hydrogenation of nitrate and nitrite in water. researchgate.net This process is part of an effort to develop lower-cost catalysts for treating water contaminated with these compounds, which can be harmful to human health and cause eutrophication in surface waters. researchgate.net

Table 3: Application of Ruthenium Catalysts in Degradation of Harmful Substances

| Application Area | Target Pollutants | Catalytic Process | Key Research Findings |

| Pharmaceutical Wastewater | Pyridine, Pyridine derivatives, High COD | Catalytic Wet Oxidation (CWO) | Over 99% removal of COD and total nitrogen achieved. nih.gov |

| Industrial Effluent | Concentrated organic substances | Catalytic Wet Oxidation Process (CWOP) | Reduces the severity of reaction conditions needed for degradation compared to non-catalytic methods. matthey.com |

| Contaminated Water | Nitrate (NO₃⁻), Nitrite (NO₂⁻) | Catalytic Hydrogenation | Ruthenium demonstrates high activity for nitrate reduction at ambient temperature and pressure. researchgate.net |

Future Research Directions and Challenges

Advancements in Predictive Modeling for Complex Behavior

A primary challenge in working with Ruthenium(III) nitrosyl nitrate (B79036) solutions is the intricate equilibrium involving a wide array of species. The general formula [RuNO(NO₃)ₓ(NO₂)y(OH)z(H₂O)₅-x-y-z]³⁻ˣ⁻ʸ⁻ᶻ only begins to hint at the complexity, as these complexes can interconvert based on conditions like nitric acid concentration and temperature. osti.gov The potential for dimerization or polymerization, especially at higher ruthenium concentrations, adds another layer of complexity that is difficult to characterize experimentally. osti.gov

Future research will increasingly rely on advancements in predictive modeling to deconvolve this complex behavior. Computational methods, particularly Density Functional Theory (DFT), are proving indispensable for predicting the stability, structure, and spectroscopic properties of these various ruthenium species. researchgate.netresearchgate.net DFT calculations have been successfully used to investigate complexation reactions in simulated high-level radioactive liquid waste and to reproduce experimental data such as Ru-ligand bond lengths and IR frequencies. researchgate.net

A significant frontier in this area is the study of metastable linkage isomers. researchgate.netrsc.org Upon photo-irradiation, ruthenium nitrosyl complexes can form transient isomers, such as the isonitrosyl (Ru-ON, or MS1) and the side-bound η²-NO (MS2) forms. rsc.org DFT calculations help elucidate the potential energy surfaces of these isomers, explaining, for instance, why certain states are more readily observed than others. researchgate.net Improving the accuracy of these models is crucial for applications in photodynamic therapy and data storage. rsc.org

Table 1: Comparison of Experimental and DFT-Calculated Properties for Ruthenium Nitrosyl Complexes This table presents a comparison of structural and spectroscopic data obtained from experimental measurements and theoretical DFT calculations for different ruthenium nitrosyl species, illustrating the predictive power of modern computational models.

| Complex/Species | Property | Experimental Value | DFT-Calculated Value | Reference |

|---|---|---|---|---|

| [Ru(NO)(NO₃)₃(H₂O)₂] | Ru-Ligand Bond Lengths | Reproduced by DFT | Matches Experiment | researchgate.net |

| [Ru(NO)(NO₃)₃(H₂O)₂] | IR Frequencies | Reproduced by DFT | Matches Experiment | researchgate.net |

| cis-[Ru(NO)(bpy)₂(L)]ⁿ⁺ Complexes | Ru-NNO+ Bond Length | ~1.75 Å (from EXAFS) | ~1.75 Å | nih.gov |

| cis-[Ru(NO)(bpy)₂(L)]ⁿ⁺ Complexes | Ru-Nbpy Bond Length | 2.095 - 2.125 Å (from EXAFS) | ~2.105 Å | nih.gov |

| Linear Ruthenium Nitrosyls | ν(NO) Stretching Frequency | 1800 - 1900 cm⁻¹ | Agrees with formulation | osti.govdtu.dk |

Development of Novel Separation and Speciation Methodologies

The coexistence of multiple, labile ruthenium nitrosyl species in nitric acid solutions makes their separation and individual quantification (speciation) an immense analytical challenge. osti.gov This is a critical issue in the PUREX process for recycling spent nuclear fuel, where different ruthenium complexes can interfere with the clean separation of uranium and plutonium. researchgate.net Future research must focus on developing faster and more definitive analytical methodologies.

A variety of spectroscopic techniques are currently employed, including UV-Visible, Raman, multinuclear NMR, and X-ray Absorption Spectroscopy (XAS), each providing complementary information. osti.gov For instance, UV-Vis spectroscopy can distinguish between coordinated nitrate and nitrite (B80452) ligands based on their characteristic absorption bands. osti.gov Raman spectroscopy, when coupled with DFT calculations, has been effective in identifying the successive formation of mono-, cis-, and mer-ruthenium nitrite complexes as nitrite replaces nitrate ligands. researchgate.net

However, these techniques often require higher concentrations than are present in actual nuclear waste streams. osti.gov Therefore, a major challenge is to enhance the sensitivity of these methods. Furthermore, chromatographic techniques are essential for physical separation. Research into novel approaches like conjoint liquid chromatography (CLC), which combines affinity and ion-exchange separation in a single run, shows promise for analyzing the interaction of ruthenium complexes with biological molecules and could be adapted for other complex matrices. nih.gov Other strategies involve the oxidation of ruthenium to the volatile ruthenium tetroxide (RuO₄), which can then be separated by solvent extraction or distillation, although the effectiveness can be hindered by the stability of the initial nitrosyl complexes. researchgate.netosti.gov

Table 2: Analytical Techniques for Ruthenium Nitrosyl Speciation This table summarizes various analytical methods used to characterize and separate the complex species of Ruthenium(III) nitrosyl nitrate in solution.

| Methodology | Principle | Application/Finding | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Electronic Absorption | Distinguishes between coordinated nitrate (~360/450 nm) and nitrite (~420 nm). Used to quantify RuO₄ after oxidation. | osti.govosti.gov |

| Raman Spectroscopy | Vibrational Spectroscopy | Identifies ligand replacement (e.g., nitrite for nitrate) and characterizes resulting complexes, often paired with DFT. | researchgate.net |

| X-ray Absorption Spectroscopy (XAS/EXAFS) | Core Electron Excitation | Determines Ru oxidation state and provides structural data like bond lengths and coordination numbers in solution. | osti.govmdpi.com |

| Solvent Extraction | Differential Partitioning | Separates Ru after oxidation to RuO₄ using extractants like Aliquat 336 or n-paraffin hydrocarbon. | researchgate.netnih.gov |

| Conjoint Liquid Chromatography (CLC) | Multi-modal Chromatography | Enables fast, two-dimensional separation (e.g., affinity and ion-exchange) in a single run. | nih.gov |

Exploration of New Catalytic Transformations

Ruthenium(III) nitrosyl nitrate and its derivatives are emerging as versatile precursors and catalysts for a range of chemical transformations. sigmaaldrich.com The nitrosyl ligand (NO) is of particular interest due to its strong π-acidity and its ability to act as a "noninnocent" ligand, participating in redox processes by changing its coordination mode (linear vs. bent). researchgate.netnih.gov Future research is focused on harnessing these unique electronic properties to design catalysts for new and more efficient reactions.

Recent studies have demonstrated the catalytic potential of ruthenium nitrosyl complexes in several key areas. Pincer-type ruthenium nitrosyl complexes have shown high activity for the transfer hydrogenation of ketones and aldehydes under mild conditions. dtu.dkresearchgate.net These catalysts can achieve full conversion of ketones within minutes at 90°C. dtu.dkresearchgate.net Another significant application is the reversible hydrogenation of CO₂ to formic acid, a process relevant to carbon capture and utilization (CCU) and hydrogen storage technologies. nih.gov Ruthenium-PNP nitrosyl complexes have achieved high turnover numbers and can facilitate multiple hydrogenation/dehydrogenation cycles. nih.gov

Table 3: Catalytic Applications of Ruthenium Nitrosyl Complexes This table highlights recent research findings on the use of ruthenium nitrosyl-derived catalysts in various chemical reactions.

| Catalytic Transformation | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Transfer Hydrogenation of Ketones | Ruthenium PNP Nitrosyl Complex Salts | High activity at 90°C, achieving full conversion in as little as 5 minutes. | dtu.dkresearchgate.net |

| Transfer Hydrogenation of Aldehydes | Ruthenium PNP Nitrosyl Complex Salts | Requires higher temperatures and longer times than ketones; full conversion in 7 hours at 70°C. | dtu.dkresearchgate.net |

| Reversible CO₂ Hydrogenation | Ruthenium-PNP Nitrosyl Complexes in Ionic Liquids | Up to 94 mol% conversion to formic acid; stable for up to 10 hydrogenation/dehydrogenation cycles. | nih.gov |

| Overall Water Splitting | Y₂Ru₂O₇/NiMoO₄@NF (from Ru(III) nitrosyl nitrate) | Precursor used to prepare an electrocatalyst with superior stability in alkaline medium. | sigmaaldrich.com |

| Ammonia (B1221849) Synthesis | Ru on graphite-activated carbon (from Ru(III) nitrosyl nitrate) | Use of the nitrosyl nitrate precursor improves efficiency and cost-effectiveness over chloride precursors. | rsc.orgguidechem.com |

Insights into Long-Term Environmental Stability and Transformations

Understanding the long-term fate and transport of ruthenium nitrosyl nitrate complexes in the environment is paramount, particularly due to their presence in radioactive waste streams from nuclear reprocessing. researchgate.nettandfonline.com The behavior of the long-lived radioisotope ¹⁰⁶Ru is of special concern. Research in this area seeks to predict how these complexes will behave over geological timescales, how they interact with environmental components, and what transformation products may form.